molecular formula C21H20N2O3S B4649116 N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide

Cat. No.: B4649116
M. Wt: 380.5 g/mol
InChI Key: DBDVGXLUCGDYEJ-UHFFFAOYSA-N
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Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core and a sulfonamide group

Properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-23(27(2,25)26)20-10-6-9-19(15-20)22-21(24)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVGXLUCGDYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The sulfonamide group is then introduced through a reaction with methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide is unique due to its biphenyl core, which provides a more rigid and planar structure compared to similar compounds with thiophene rings. This rigidity can enhance binding interactions with target proteins, making it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide
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N-{3-[methyl(methylsulfonyl)amino]phenyl}biphenyl-4-carboxamide

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